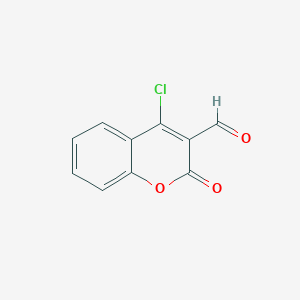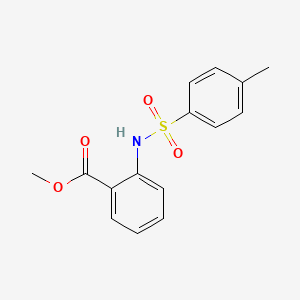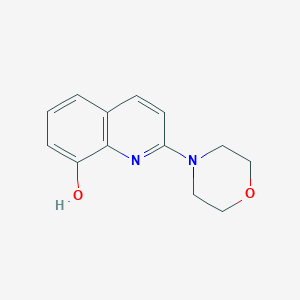
2-(Morpholin-4-yl)quinolin-8-ol
Vue d'ensemble
Description
“2-(Morpholin-4-yl)quinolin-8-ol” is a chemical compound with the molecular formula C13H14N2O2 . It has a molecular weight of 230.27 . This compound is a sub-millimolar inhibitor of UGGT, the ER glycoprotein folding quality control checkpoint .
Molecular Structure Analysis
The molecular structure of “2-(Morpholin-4-yl)quinolin-8-ol” is represented by the InChI code: 1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 .Physical And Chemical Properties Analysis
“2-(Morpholin-4-yl)quinolin-8-ol” is a solid compound .Applications De Recherche Scientifique
DNA-dependent Protein Kinase Inhibition
- Scientific Field: Biochemistry
- Application Summary: “2-(Morpholin-4-yl)quinolin-8-ol” and its derivatives have been synthesized as potential inhibitors of DNA-dependent protein kinase . This enzyme plays a crucial role in the repair of DNA double-strand breaks, making it a target for cancer therapies .
- Methods of Application: The compounds were synthesized using a multiple-parallel approach, employing Suzuki cross-coupling methodology . This involved the preparation of 8-substituted 2-morpholin-4-yl-quinolin-4-ones and 9-substituted 2-morpholin-4-yl-pyrido .
- Results/Outcomes: These compounds were found to inhibit DNA-dependent protein kinase. When the substituent was dibenzothiophen-4-yl, dibenzofuran-4-yl or biphen-3-yl, IC50 values in the low nanomolar range were observed .
Synthesis of Fused Heterocycles
- Scientific Field: Organic Chemistry
- Application Summary: Quinolin-2,4-dione derivatives, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of fused ring systems . These compounds display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .
- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of fused ring systems .
- Results/Outcomes: The synthesis of these fused ring systems has led to the creation of compounds with unique biological activities .
Synthesis of New Pyrano [3,2-c]quinolones
- Scientific Field: Organic Chemistry
- Application Summary: Quinolin-2-ones, which include “2-(Morpholin-4-yl)quinolin-8-ol”, have been used in the synthesis of new pyrano [3,2-c]quinolones . These compounds are interesting due to their pharmaceutical and biological activities .
- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of different tautomeric forms . This process is used in the synthesis of new pyrano [3,2-c]quinolones .
- Results/Outcomes: The synthesis of these new pyrano [3,2-c]quinolones has led to the creation of compounds with unique biological activities .
Safety And Hazards
Propriétés
IUPAC Name |
2-morpholin-4-ylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-3-1-2-10-4-5-12(14-13(10)11)15-6-8-17-9-7-15/h1-5,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRGWSMLHPWHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353625 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Morpholin-4-yl)quinolin-8-ol | |
CAS RN |
70125-21-2 | |
| Record name | 2-(morpholin-4-yl)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

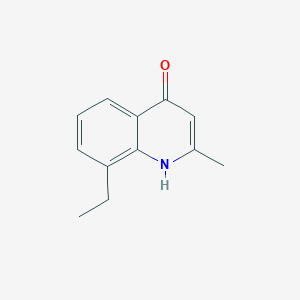
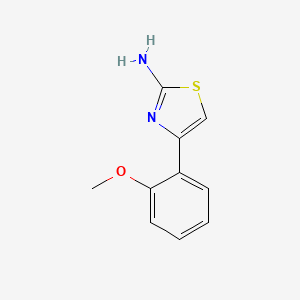
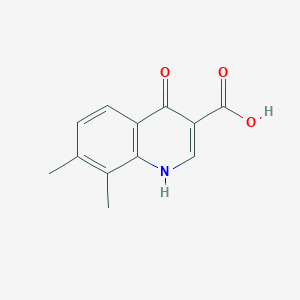
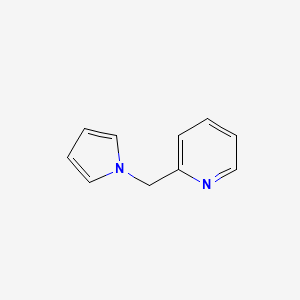
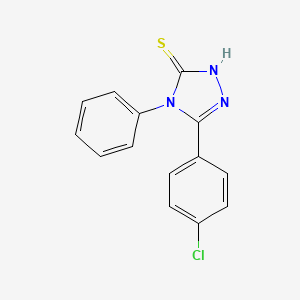
![tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1361812.png)
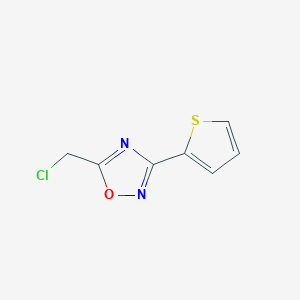
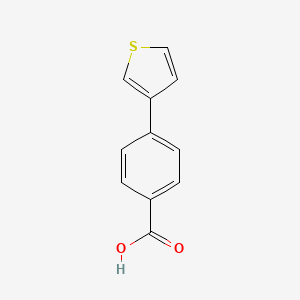
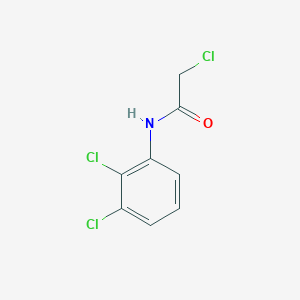
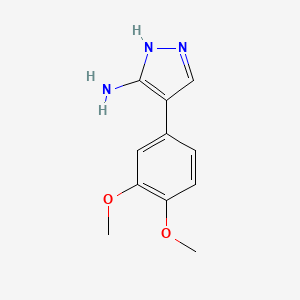
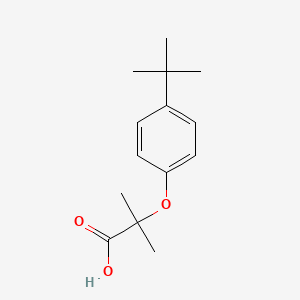
![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)
